molecular formula C17H13FN4O4S B12218311 1-(4-fluorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide

1-(4-fluorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12218311
M. Wt: 388.4 g/mol
InChI Key: IYNLOWYYJHBJSA-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridazine derivatives. This compound is characterized by the presence of a fluorophenyl group, a sulfamoylphenyl group, and a dihydropyridazine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridazine Core: The dihydropyridazine core can be synthesized through the condensation of hydrazine with a suitable diketone or ketoester under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl and sulfamoylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-(4-fluorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    1-(4-bromophenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide: Similar structure with a bromine atom instead of fluorine.

    1-(4-methylphenyl)-4-oxo-N-(4-sulfamoylphenyl)-1,4-dihydropyridazine-3-carboxamide: Similar structure with a methyl group instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties.

Properties

Molecular Formula

C17H13FN4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-oxo-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide

InChI

InChI=1S/C17H13FN4O4S/c18-11-1-5-13(6-2-11)22-10-9-15(23)16(21-22)17(24)20-12-3-7-14(8-4-12)27(19,25)26/h1-10H,(H,20,24)(H2,19,25,26)

InChI Key

IYNLOWYYJHBJSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F)S(=O)(=O)N

Origin of Product

United States

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